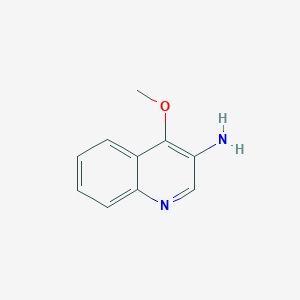

4-Methoxyquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-7-4-2-3-5-9(7)12-6-8(10)11/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXIHBQLSHNJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Overview of Quinolines and the 4 Methoxyquinolin 3 Amine Core

Significance of the Quinoline (B57606) Heterocyclic System in Chemical Sciences

The quinoline scaffold, a heterocyclic aromatic compound, holds a significant place in the landscape of chemical sciences. nih.govnumberanalytics.com This bicyclic system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the synthesis of a wide array of complex molecules. nih.govnumberanalytics.comorientjchem.org Its versatility allows for a multitude of chemical reactions, making it a fundamental building block in organic and medicinal chemistry. numberanalytics.com

First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline's history is deeply intertwined with the development of pharmaceuticals. nih.goviipseries.org Its name is derived from quinine, an alkaloid found in cinchona tree bark, which was historically used to treat malaria. numberanalytics.comnih.gov This historical connection spurred the evolution of quinoline chemistry, leading to the synthesis of numerous derivatives with a broad spectrum of biological activities. nih.govnih.gov Over the decades, the study of quinoline has expanded beyond its initial applications, becoming a pivotal component in the development of agrochemicals and materials. numberanalytics.com

The quinoline moiety is widely recognized as a "privileged scaffold" in drug discovery. tandfonline.comtandfonline.combohrium.com This term signifies a molecular framework that is able to bind to multiple biological targets, thus serving as a versatile template for the design of new therapeutic agents. tandfonline.comtandfonline.com The synthetic accessibility and the well-understood structure-activity relationships of quinolines have facilitated the generation of large libraries of diverse derivatives. nih.govtandfonline.com This has led to the development of numerous quinoline-based drugs with applications in treating a variety of conditions, including cancer and infectious diseases. nih.govtandfonline.combohrium.com The adaptability of the quinoline ring system allows for precise structural modifications to optimize pharmacological properties. tandfonline.comnih.gov

Introduction to Substituted Aminoquinolines and Methoxyquinolines

Within the vast family of quinoline derivatives, substituted aminoquinolines and methoxyquinolines represent important subclasses that have garnered significant research interest. These compounds feature the core quinoline structure with the addition of amino and methoxy (B1213986) functional groups, respectively, at various positions on the rings.

Substituted quinolines are classified based on the nature and position of the substituent groups on the bicyclic ring system.

Aminoquinolines : These are characterized by the presence of one or more amino (-NH2) or substituted amino groups. Key examples include 4-aminoquinolines and 8-aminoquinolines, which have been extensively studied for their biological activities. slideshare.netnih.gov The position of the amino group significantly influences the compound's chemical and biological properties. pharmacy180.comwho.int

Methoxyquinolines : This class of compounds contains one or more methoxy (-OCH3) groups attached to the quinoline core. The methoxy group, being an electron-donating group, can alter the electronic properties of the quinoline ring, thereby influencing its reactivity and biological interactions. biorxiv.orggrafiati.com

The compound at the center of this article, 4-Methoxyquinolin-3-amine, is a hybrid of these two classes, featuring both a methoxy group at the 4-position and an amino group at the 3-position.

The specific substitution pattern of this compound presents a unique chemical architecture that has prompted focused research. The presence of both an amino and a methoxy group on the quinoline scaffold allows for a diverse range of chemical modifications, making it a valuable building block for synthesizing more complex molecules. researchgate.netmdpi.com

Research into this compound and its analogs is driven by the potential to create novel compounds with specific biological activities. smolecule.comnih.gov Scientists are exploring how variations in the substituents on the quinoline core can lead to compounds with tailored properties for various research applications. nih.govsemanticscholar.org The study of such analogs contributes to a deeper understanding of structure-activity relationships within the quinoline family. biorxiv.orgresearchgate.net

Advanced Synthetic Methodologies for 4 Methoxyquinolin 3 Amine and Its Derivatives

Strategic Approaches to the Quinoline (B57606) Nucleus Synthesis

The formation of the bicyclic quinoline system is the foundational step in synthesizing derivatives like 4-methoxyquinolin-3-amine. This can be achieved through various cyclization reactions that build the pyridine (B92270) ring onto a pre-existing benzene (B151609) derivative or through post-cyclization modifications of a simpler quinoline core.

The construction of the quinoline ring is a well-established area of organic synthesis, with both classical name reactions and modern catalytic methods being employed. tandfonline.comresearchgate.net Traditional methods often require harsh conditions, such as high temperatures and the use of strong acids. tandfonline.com These include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, which have been fundamental to quinoline chemistry. tandfonline.comnih.gov

Modern approaches have focused on developing milder and more efficient catalytic systems. Transition-metal catalysts, including those based on copper, cobalt, palladium, and iridium, have enabled the synthesis of a wide range of quinoline derivatives under more benign conditions. organic-chemistry.orgmdpi.com For example, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines. organic-chemistry.org Similarly, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones offer an environmentally friendly pathway to N-heterocycles. organic-chemistry.org Visible-light-mediated reactions, utilizing catalysts like titanium dioxide or organic dyes, represent a green and simple method for synthesizing quinolines through aerobic dehydrogenation. organic-chemistry.org

Another significant strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. This method uses electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to induce a 6-endo-dig cyclization, affording 3-haloquinolines which can be further functionalized. nih.gov

Below is a table summarizing key cyclization strategies for the quinoline nucleus.

| Synthesis Method | Reactants | Catalyst/Reagents | Key Features |

| Skraup Synthesis | Anilines, glycerol, sulfuric acid, oxidizing agent | Ferrous sulfate, N-nitrobenzene | Classic method, often harsh conditions. tandfonline.com |

| Doebner-von Miller | Anilines, α,β-unsaturated carbonyl compounds | Acid catalyst (e.g., HCl) | Alternative to Skraup, uses pre-formed α,β-unsaturated systems. tandfonline.com |

| Combes Synthesis | Anilines, β-diketones | Acid catalyst (e.g., sulfuric acid) | Forms 2,4-disubstituted quinolines. iipseries.org |

| Friedländer Annulation | o-aminobenzaldehydes or ketones, active methylene compounds | Acid or base catalyst | A versatile method for producing substituted quinolines. ijpsjournal.comnih.gov |

| Copper-Catalyzed Cascade | Aryl aldehydes, anilines, acrylic acid | Copper catalyst | Features high chemo- and regioselectivity under aerobic conditions. organic-chemistry.org |

| Visible-Light-Mediated | 2-aminobenzyl alcohols, secondary alcohols | Titanium dioxide or anthraquinone | Green chemistry approach using light and oxygen. organic-chemistry.org |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | ICl, I₂, Br₂ | Mild conditions, produces 3-functionalized quinolines. nih.gov |

Once the quinoline nucleus is formed, the introduction of functional groups can be achieved through post-cyclization strategies. C-H activation has become a powerful tool for the direct and regioselective functionalization of the quinoline ring, avoiding the need for pre-functionalized substrates. nih.gov This approach is atom- and step-economical. nih.gov

Transition metal catalysis is central to these strategies. For instance, palladium-catalyzed reactions are widely used for the C2 arylation of quinoline N-oxides with aryl bromides. nih.gov The N-oxide group acts as a directing group, facilitating the C-H activation at the C2 position. nih.gov Similarly, rhodium-catalyzed C-H/C-H cross-coupling can achieve C3 functionalization. nih.gov Copper-catalyzed methods have also been developed for the C2-amination of quinoline N-oxides. nih.gov

Functionalization can be directed to various positions on the quinoline ring:

C2-Position : Often targeted using quinoline N-oxides as starting materials with rhodium or palladium catalysts for alkylation, arylation, and amination. nih.gov

C3-Position : Can be functionalized through methods like palladium-catalyzed arylation of N-acetyl dihydroquinoline intermediates or gold-catalyzed reactions with nucleophiles on quinoline N-oxides. nih.govresearchgate.net

C8-Position : Metal-free, Brønsted acid-catalyzed Friedel–Crafts reactions between quinoline N-oxides and ynamides have been developed for C8 functionalization. rsc.org

These post-cyclization methods provide direct access to complex quinoline derivatives that would be difficult to obtain through direct cyclization.

Stereoselective and Regioselective Synthesis of this compound Scaffolds

The synthesis of the specific target molecule, this compound, requires precise control over the placement of the methoxy (B1213986) group at the C4 position and the amine group at the C3 position.

The introduction of a methoxy group at the C4 position of the quinoline ring is a critical step. A common strategy involves the synthesis of a 4-hydroxyquinoline (a quinolin-4-one) intermediate, followed by O-methylation. The Conrad-Limpach-Knorr synthesis, for example, reacts anilines with β-ketoesters to produce 4-hydroxyquinolines. tandfonline.com

Once the 4-hydroxyquinoline precursor is obtained, methylation can be achieved using a suitable methylating agent. For example, the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH₃I) has been studied. mdpi.com The second alkylation step, targeting the hydroxyl group, leads to the formation of the 4-methoxy product. mdpi.com This regioselectivity is influenced by the reaction conditions, including the choice of base and solvent. mdpi.com

Another approach starts from a pre-functionalized aniline. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline begins with 4-methoxyaniline, incorporating the methoxy group from the start. atlantis-press.com A subsequent cyclization reaction establishes the quinoline ring with the methoxy group already in the desired backbone position (in this case, C6), illustrating the importance of starting material selection for controlling regiochemistry. While this example is for the C6 position, a similar strategy using a 2-amino-4-methoxy-substituted benzene derivative in a Friedländer or related synthesis could yield a C4-methoxyquinoline.

Introducing an amine group specifically at the C3 position is a synthetic challenge. Direct amination of the quinoline ring at C3 is less common than at C2 or C4. One effective strategy involves the functionalization of a pre-formed quinoline.

Electrophilic cyclization of N-(2-alkynyl)anilines can yield 3-haloquinolines, which serve as versatile intermediates for introducing a nucleophilic amine group via substitution reactions. nih.gov Another advanced method is the direct C-H functionalization. Gold-catalyzed C3-H functionalization of quinoline N-oxides has been shown to work with primary and secondary anilines as nucleophiles, leading to C-N bond formation directly at the C3 position. researchgate.net

Transition metal-free protocols have also been developed. For example, a formal [4+2] annulation of anthranils and enaminones can produce 3-acylquinolines. mdpi.com The acyl group at the C3 position can then be converted into an amine group through established chemical transformations, such as a Curtius or Hofmann rearrangement.

As the C3 position is on an aromatic ring, the concept of stereoselectivity typically does not apply unless a chiral center is created in the substituent itself or a chiral catalyst induces atropisomerism. For the synthesis of this compound, the focus is primarily on the regioselective introduction of the amine group.

Green Chemistry and Sustainable Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. ijpsjournal.com The synthesis of quinolines has been a fertile ground for the application of green chemistry principles. tandfonline.comnih.gov

Key green approaches to quinoline synthesis include:

Use of Green Solvents : Water and ethanol are increasingly used as environmentally benign reaction media, replacing hazardous organic solvents. tandfonline.com

Nanocatalysis : The use of nanocatalysts offers advantages such as high efficiency, easy recovery, and reusability, which reduces waste and cost. nih.govacs.org For example, ZnO/carbon nanotube composites have been used in solvent-free Friedländer condensations. nih.gov

Microwave and Ultrasound-Assisted Synthesis : These energy-efficient techniques can significantly shorten reaction times and improve yields compared to conventional heating. tandfonline.comijpsjournal.com

Visible-Light Photocatalysis : Using visible light as an energy source is a sustainable approach that allows for reactions to be conducted under mild, often room-temperature, conditions. organic-chemistry.orgsciencedaily.com Ruthenium and iridium complexes are often used as catalysts that are active in the presence of visible light. sciencedaily.com

Catalysis with Benign Reagents : Formic acid has been explored as a renewable, biodegradable, and versatile catalyst for the direct synthesis of quinolines, offering high selectivity under milder conditions. ijpsjournal.com

These sustainable methodologies are not only beneficial for the environment but also often lead to more efficient and economical synthetic processes for producing valuable compounds like this compound. ijpsjournal.comrsc.org

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in the synthesis of quinoline derivatives, offering substantial advantages over conventional heating methods. nih.govijnrd.org The primary benefit of MAOS lies in its efficient heat transfer through dielectric heating, which involves the direct interaction of microwaves with dipolar or ionic molecules in the reaction mixture. nih.gov This interaction leads to a rapid and uniform rise in temperature, often dramatically reducing reaction times from hours to mere minutes. nih.govyoutube.com

For instance, in a three-component reaction to synthesize quinoline-4-carboxylic acid derivatives, the use of microwave irradiation at 80 °C reduced the reaction time to just 3 minutes, compared to 3 hours or even overnight with conventional heating. nih.gov Similarly, another microwave-assisted synthesis of quinoline derivatives was completed in 20-25 minutes at 200 °C under neat (solvent-free) conditions. nih.gov This efficiency is a common theme in MAOS, where reactions such as heterocyclizations, arylations, and couplings are significantly accelerated. youtube.com

The advantages of MAOS extend beyond speed. It often leads to higher yields and cleaner reactions, simplifying the work-up and purification process. ijnrd.org The enclosed nature of microwave reactors also makes it an environmentally friendly approach. nih.gov These characteristics make MAOS a highly attractive methodology for the rapid and efficient synthesis of complex heterocyclic structures like this compound and its derivatives. researchgate.net

Table 1: Comparison of MAOS vs. Conventional Heating for Quinoline Synthesis

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement |

|---|---|---|---|

| Quinoline-4-carboxylic acid synthesis | 3 hours - Overnight | 3 minutes | Significant |

| General Quinoline derivative synthesis | Several hours | 20-25 minutes | Moderate to Good |

| Benzyl chloride hydrolysis | ~35 minutes | 3 minutes | High (97% yield) |

| Benzamide hydrolysis | 1 hour | 7 minutes | High (99% yield) |

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes offers significant environmental and economic advantages by avoiding potentially toxic and expensive metal catalysts. jocpr.com Several catalyst-free methods for the synthesis of quinolines have been successfully developed, often relying on the inherent reactivity of the starting materials under specific conditions, such as solvent-free heating or microwave irradiation. nih.govjocpr.com

One straightforward approach involves heating a mixture of substituted aldimines and styrenes at 110°C without any solvent or catalyst to afford functionalized quinolines. jocpr.com This method provides a green and much-improved protocol over existing methods by avoiding environmentally destructive organic solvents. jocpr.com

Another notable example is a catalyst-free, one-pot three-component protocol for synthesizing complex quinoline-containing hybrids. This reaction proceeds under microwave irradiation in DMF, combining formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones to generate the target compounds in good yields. nih.gov The mechanism involves a sequence of aldol condensation, Michael addition, and intramolecular addition of an amine to a carbonyl group, all occurring without the need for a catalyst. nih.gov These methodologies demonstrate that the quinoline core can be constructed efficiently without external catalysts, simplifying the synthesis and purification processes.

Ion-Pair Reaction Applications in Complex Synthesis

In certain advanced synthetic strategies for quinoline derivatives, the formation of ion-pair transition states plays a crucial role in activating the reactants and directing the course of the reaction. While not a standalone method, the application of ion-pair concepts is integral to the mechanism of specific catalytic or metal-free reactions.

A notable example is the proposed mechanism for the KOtBu-catalyzed 1,2-selective silaboration of quinolines. In this reaction, a six-membered ion-pair transition state is suggested to be the key intermediate. rsc.org This transient species forms through the interaction of the quinoline, the silylborane reagent, and the potassium tert-butoxide (KOtBu), facilitating the activation of both the quinoline and the silylborane. rsc.org

Similarly, in the synthesis of quinolines from aniline and propanol over zeolite catalysts, the interaction between aniline and Lewis acid sites on the catalyst can be described in terms of ion-pair formation. Aniline can donate its lone pair of electrons to a coordination-unsaturated metal ion (a Lewis acid site) to form an adduct, or interact through the π-electrons of its aromatic ring. rsc.org These interactions are fundamental to the subsequent cyclization reactions that form the quinoline ring. Such mechanisms, involving the formation of transient ion-pairs or charged intermediates, are critical for understanding and optimizing complex multi-step syntheses of functionalized quinolines.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and atom economy. beilstein-journals.org These strategies are particularly effective for constructing complex heterocyclic scaffolds like quinolines.

One-Pot Three-Component Reaction Applications

The one-pot, three-component synthesis is a powerful strategy for the rapid assembly of polysubstituted quinolines from simple and readily available starting materials. This approach avoids the need to isolate intermediates, thereby saving time, reagents, and reducing waste.

An efficient and catalyst-free method involves the cascade annulation of aryl diazonium salts, nitriles, and alkynes. organic-chemistry.orgacs.org This reaction proceeds rapidly at 60°C to produce multiply substituted quinolines in good yields, demonstrating broad compatibility with various functional groups. organic-chemistry.org The mechanism is believed to proceed through the formation of N-arylnitrilium salts which then undergo cycloaddition with the alkyne. organic-chemistry.org

Another example is the synthesis of C1-functionalized 3-arylbenzo[f]quinolines using a β-ketoester, 2-naphthylamine, and an aromatic aldehyde. rsc.org This reaction is efficiently catalyzed by a small amount of camphorsulfonic acid and results in the formation of two new C-C bonds in a single step. rsc.org Ultrasound has also been employed to facilitate the one-pot, three-component synthesis of 2-substituted quinoline derivatives from an aniline, an aldehyde, and methyl 3,3-diethoxypropionate, using SnCl₂·2H₂O as a catalyst in water. nih.gov These examples highlight the versatility of three-component reactions in building the quinoline framework with diverse substitution patterns.

Table 2: Examples of One-Pot Three-Component Reactions for Quinoline Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Aryl Diazonium Salt | Nitrile | Alkyne | Catalyst-free, 60°C | Multiply Substituted Quinolines |

| β-Ketoester | 2-Naphthylamine | Aromatic Aldehyde | Camphorsulfonic acid, 70°C | C1-Functionalized 3-Arylbenzo[f]quinolines |

| Aniline Derivative | Aldehyde | Methyl 3,3-diethoxypropionate | SnCl₂·2H₂O, Ultrasound, 60°C | 2-Substituted Quinolines |

| 2-Aminoacetophenone | 1,3-Cyclohexanedione | Anthranilamide | p-TSA | Quinoline-appended Spiro-quinazolinones |

Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation, where the subsequent reactions occur as a consequence of the functionality generated in the previous step. This approach is highly efficient for rapidly building molecular complexity from simple precursors.

A notable example is the synthesis of quinoline derivatives through a tandem cyclization strategy involving 2-methylquinolines and 2-styrylanilines. acs.org This metal-free approach relies on the functionalization of a C(sp³)–H bond to initiate a sequence of C–C and C–N bond formations, providing efficient access to medicinally valuable quinolines. acs.org

Copper-catalyzed cascade reactions have also been developed for the synthesis of aza-fused polycyclic quinolines. acs.org This protocol involves an intermolecular condensation followed by an intramolecular C–N coupling reaction, effectively building complex heterocyclic systems from readily available 2-halo aryl aldehydes. acs.org Another powerful strategy is the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid, which allows for the direct synthesis of 2-substituted quinolines under aerobic conditions. organic-chemistry.org These cascade sequences are elegant and powerful tools for constructing the quinoline core and its fused derivatives in a highly efficient manner.

Functional Group Interconversion and Derivatization from Precursors

The synthesis of a specifically substituted molecule like this compound often relies on the strategic use of precursors that already contain the necessary functional groups or can be easily converted to them. This approach, known as functional group interconversion (FGI), is a cornerstone of organic synthesis. ub.edu

Classical named reactions for quinoline synthesis are highly amenable to this strategy. For example, the Friedländer Synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be adapted to produce the target molecule. iipseries.org To synthesize this compound, one could start with 2-amino-x-methoxybenzaldehyde and a reagent that provides the C2-C3 fragment with a masked or precursor amino group at the C3 position.

Similarly, the Combes Synthesis involves the reaction of an aniline with a β-diketone. iipseries.org By choosing a substituted aniline, such as m-methoxyaniline, and an appropriately functionalized β-diketone, one can control the substitution pattern of the final quinoline product. The reaction proceeds through the formation of an enamine, followed by acid-catalyzed cyclization and dehydration. youtube.com

The Pfitzinger reaction offers another route, starting from isatin (B1672199) and a carbonyl compound. iipseries.org A methoxy-substituted isatin could serve as the precursor to the benzene portion of the quinoline ring.

Conversion of Halogenated Quinoline Intermediates to Methoxyquinoline Derivatives

A common and versatile strategy for the synthesis of 4-methoxyquinoline derivatives involves the nucleophilic substitution of a halogen atom, typically chlorine or bromine, at the C4 position of the quinoline ring with a methoxide source. This approach is advantageous as 4-haloquinolines are readily accessible through various established synthetic routes.

The reaction typically proceeds by treating the 4-halogenated quinoline with sodium methoxide in a suitable solvent, such as methanol or dimethylformamide (DMF). The strong nucleophilicity of the methoxide ion facilitates the displacement of the halide, leading to the formation of the corresponding 4-methoxyquinoline. The efficiency of this conversion can be influenced by factors such as the nature of the halogen (with iodides and bromides being more reactive than chlorides), the reaction temperature, and the presence of any activating or deactivating groups on the quinoline ring.

For instance, the synthesis of 4-methoxy-substituted quinoline ligands can be achieved through the reaction of 4-chloroquinoline precursors with sodium methoxide researchgate.net. This method provides a straightforward route to introduce the methoxy group at the desired position. The resulting 4-methoxyquinoline can then be further functionalized, for example, by nitration at the 3-position followed by reduction to yield this compound. The preparation of 4-halogenated quinoline intermediates is a critical first step and various methods are known in the art for their synthesis google.com.

Synthesis via α,β-Unsaturated Ketones (Chalcones)

The utilization of α,β-unsaturated ketones, commonly known as chalcones, presents an alternative and powerful approach for the construction of the quinoline core, which can be subsequently modified to yield this compound derivatives. This method is a variation of the classic Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

In this context, a suitably substituted o-aminobenzaldehyde or o-aminoketone can be reacted with an α,β-unsaturated ketone. The reaction proceeds through a Michael addition of the amine to the chalcone, followed by an intramolecular cyclization and dehydration to form the quinoline ring. To obtain a 4-methoxyquinoline derivative, the starting materials must be appropriately functionalized. For example, using a 2-amino-x-methoxybenzaldehyde would directly incorporate the methoxy group at the desired position in the final quinoline product.

The synthesis of α,β-unsaturated ketones themselves is well-established, often involving the Claisen-Schmidt condensation of an aldehyde and a ketone mdpi.comresearchgate.net. This modularity allows for the introduction of a wide range of substituents on the resulting quinoline ring by varying the structure of the chalcone precursor mdpi.com. This method offers a convergent approach to complex quinoline derivatives and has been employed in the synthesis of various substituted quinolines rsc.org.

Utilization of 4-Amino-2-benzoylquinoline-3-carboxamide as an Intermediate

The synthesis of this compound can also be approached through the strategic use of pre-functionalized quinoline intermediates, such as 4-amino-2-benzoylquinoline-3-carboxamide. This intermediate already contains an amino group at the 4-position, which can be chemically transformed into a methoxy group.

A potential synthetic route could involve a Sandmeyer-type reaction. The primary amino group at C4 can be diazotized using sodium nitrite in the presence of a strong acid. The resulting diazonium salt is a versatile intermediate that can be subjected to nucleophilic substitution. Treatment of the diazonium salt with methanol, often in the presence of a copper catalyst, would lead to the introduction of the methoxy group at the 4-position, displacing the diazonium group.

Subsequent to the introduction of the methoxy group, the carboxamide and benzoyl groups at the 3 and 2 positions, respectively, would need to be addressed to arrive at the target this compound. This might involve hydrolysis of the amide to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement to install the amine group at the 3-position. The benzoyl group at C2 might be removed through a de-benzoylation reaction. The synthesis of related quinoline-3-carboxamide derivatives has been reported, highlighting the accessibility of such intermediates researchgate.net.

Cross-Coupling Reactions, including Suzuki Coupling, for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds nih.govresearchgate.netresearchgate.netscirp.orgyonedalabs.com. While primarily used for creating C-C bonds, the principles of these reactions can be adapted for the synthesis of complex quinoline derivatives that could serve as precursors to this compound.

In this context, a dihalogenated quinoline, for example, 3-bromo-4-chloroquinoline, could be used as a scaffold. A Suzuki coupling reaction could be selectively performed at the more reactive C-3 position by reacting it with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. This would introduce a desired substituent at the 3-position.

Following the C-C bond formation, the halogen at the 4-position can be substituted with a methoxy group as described in section 2.5.1. If the substituent introduced at C-3 is a precursor to an amino group (e.g., a nitro group), a subsequent reduction would yield the desired this compound derivative. The Suzuki-Miyaura coupling offers a high degree of functional group tolerance and allows for the late-stage introduction of molecular diversity nih.govresearchgate.net.

Spectroscopic and Crystallographic Characterization Methodologies for Synthetic Products

The unambiguous identification and structural confirmation of newly synthesized compounds like this compound and its derivatives are paramount. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules ipb.ptcore.ac.uknih.gov. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized to confirm the connectivity and stereochemistry of the synthesized quinoline derivatives.

In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a broad signal for the amine protons. The chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern on the benzene ring portion of the quinoline. The methoxy group would typically appear as a sharp singlet around 3.8-4.0 ppm. The amine protons' chemical shift can vary and the signal is often broad due to quadrupole broadening and exchange with residual water docbrown.info.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon attached to the methoxy group would resonate at a characteristic downfield shift. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, providing definitive structural confirmation ipb.pt.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Quinoline Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Amine Protons (-NH₂) | Variable (often broad) | - |

| Quinoline Aromatic Carbons | - | 110 - 150 |

| Carbon attached to Methoxy | - | 155 - 165 |

| Carbon attached to Amine | - | 130 - 140 |

Note: These are approximate ranges and can vary depending on the solvent and other substituents on the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule libretexts.orgvscht.cz. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹ libretexts.orgorgchemboulder.com. The presence of two bands is characteristic of a primary amine (R-NH₂) and corresponds to the symmetric and asymmetric stretching modes orgchemboulder.com. The C-N stretching vibration of the aromatic amine would likely be observed in the 1250-1335 cm⁻¹ region orgchemboulder.com.

The C-O stretching vibration of the methoxy group would give rise to a strong absorption band, typically in the range of 1000-1300 cm⁻¹. Specifically, aryl alkyl ethers show a characteristic asymmetric C-O-C stretch between 1200 and 1275 cm⁻¹ and a symmetric stretch between 1020 and 1075 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1400-1600 cm⁻¹ region. The C-H stretching of the aromatic ring and the methyl group of the methoxy moiety would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively libretexts.org.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1300 (strong) |

| Quinoline Ring | C=C and C=N Stretch | 1400 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl C-H | C-H Stretch | 2850 - 2960 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, detailed structural information can be obtained.

The molecular ion (M+) peak for this compound would appear at an m/z corresponding to its molecular weight. Given its chemical formula, C₁₀H₁₀N₂O, the molecular ion is expected to be an odd number, a characteristic feature for molecules containing an odd number of nitrogen atoms. libretexts.org

Upon ionization, typically through electron impact (EI), the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic pieces. chemguide.co.uk The fragmentation pattern is highly dependent on the compound's structure, particularly the stability of the resulting fragments. For this compound, fragmentation is dictated by the quinoline core, the methoxy group, and the amine substituent.

Key fragmentation pathways for aromatic amines often involve cleavages that lead to stable ions. libretexts.orgmiamioh.edu Common fragmentation patterns expected for this compound include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical, resulting in a significant fragment ion at M-15.

Loss of formaldehyde (CH₂O): A rearrangement reaction could lead to the elimination of formaldehyde from the methoxy group, producing a fragment at M-30.

Loss of hydrogen cyanide (HCN): Fragmentation of the quinoline ring system may involve the expulsion of HCN, a common pathway for nitrogen-containing heterocyclic compounds, resulting in a fragment at M-27.

α-Cleavage: The amine group can direct fragmentation through alpha-cleavage, though this is more common in aliphatic amines. libretexts.org

The stability of the quinoline ring means that fragments retaining this core structure are often prominent in the mass spectrum. The resulting data provides a molecular fingerprint, confirming the identity and purity of the compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion Description | Proposed Fragment Structure/Formula | Mass Lost (Da) | Predicted m/z |

| Molecular Ion | [C₁₀H₁₀N₂O]⁺ | 0 | 174 |

| Loss of Methyl Radical | [C₉H₇N₂O]⁺ | 15 | 159 |

| Loss of Formaldehyde | [C₉H₈N₂]⁺ | 30 | 144 |

| Loss of HCN from Ring | [C₉H₉NO]⁺ | 27 | 147 |

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystal lattice. This technique is crucial for unambiguously determining the molecular structure of this compound, including precise bond lengths, bond angles, and torsional angles. Such analysis also reveals how molecules pack together in the solid state, offering insights into intermolecular interactions like hydrogen bonding and π–π stacking.

While specific crystallographic data for this compound is not detailed, analysis of closely related methoxyquinoline derivatives provides a strong model for its expected structural features. Studies on compounds incorporating a methoxyquinoline moiety reveal that the quinoline ring system is typically planar or nearly planar. For instance, in the crystal structure of 4′-(2-methoxyquinolin-3-yl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,3′′-indoline]-1,3,2′′-trione, the quinoline ring system adopts a planar conformation with a root-mean-square deviation of just 0.04 Å. nih.govresearchgate.net Similarly, the quinoline ring in (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene] is also essentially planar. nih.gov

The data obtained from a single-crystal X-ray diffraction experiment includes the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). These parameters for a related compound are presented below to illustrate the type of data generated.

Table 2: Representative Crystal Data for a Methoxyquinoline Derivative

| Parameter | Value | Source |

| Chemical Formula | C₃₀H₂₃N₃O₄ | nih.gov |

| Formula Weight | 489.51 | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 10.9058 (3) | nih.govresearchgate.net |

| b (Å) | 9.5178 (5) | nih.govresearchgate.net |

| c (Å) | 23.8651 (6) | nih.govresearchgate.net |

| β (°) | 95.378 (2) | nih.govresearchgate.net |

| Volume (ų) | 2466.27 (16) | nih.govresearchgate.net |

| Z (molecules/unit cell) | 4 | nih.govresearchgate.net |

Chemical Transformations and Advanced Derivatization of the 4 Methoxyquinolin 3 Amine Scaffold

Reactions at the Amino Group (C3-Amine)

The primary amino group at the C3 position of the 4-methoxyquinoline core is a key site for nucleophilic reactions, enabling the introduction of a wide array of functional groups and molecular extensions.

N-Alkylation and N-Acylation Reactions for Amide and Amine Formation

The nitrogen atom of the C3-amine can readily participate in N-alkylation and N-acylation reactions. N-alkylation introduces alkyl substituents to the amino group, while N-acylation results in the formation of amides. These reactions are fundamental in medicinal chemistry for modifying the polarity, basicity, and steric profile of the parent molecule.

N-acylation of amines with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, is a common method for amide synthesis. masterorganicchemistry.com The reaction of an amine with an acyl halide, for instance, proceeds via nucleophilic acyl substitution to form the corresponding amide. masterorganicchemistry.com This process can be facilitated by the use of a base to neutralize the hydrogen halide byproduct. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| 4-Methoxyquinolin-3-amine | Alkyl Halide | N-Alkylated Amine | Base, Solvent |

| This compound | Acyl Chloride | N-Acylated Amide | Base, Solvent |

| This compound | Carboxylic Acid | N-Acylated Amide | Coupling Agent (e.g., DCC), Solvent |

This table represents a general overview of N-alkylation and N-acylation reactions.

Schiff Base Formation and Imine Chemistry

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netorientjchem.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgyoutube.com The formation of the C=N double bond in the resulting imine provides a rigid linkage that can be valuable in the design of various chemical entities. nih.gov Schiff bases are important intermediates in organic synthesis and can be further reduced to form stable secondary amines. nih.gov

| This compound Reactant | Carbonyl Compound | Product |

| This compound | Benzaldehyde | N-(phenylmethylidene)-4-methoxyquinolin-3-amine |

| This compound | Acetone | N-(propan-2-ylidene)-4-methoxyquinolin-3-amine |

| This compound | Cyclohexanone | N-cyclohexylidene-4-methoxyquinolin-3-amine |

This table provides illustrative examples of Schiff base formation.

Condensation Reactions with Carbonyl Compounds

Beyond simple Schiff base formation, the C3-amine can participate in more complex condensation reactions with various carbonyl compounds. These reactions are fundamental in the synthesis of heterocyclic systems and other intricate molecular architectures. wikipedia.org The initial step often involves the formation of an enolate or a related nucleophile from a carbonyl compound, which then reacts with the amine or a derivative thereof. latech.edu These condensation reactions are pivotal in building molecular complexity from relatively simple starting materials.

Modifications of the Methoxy (B1213986) Group (C4-Methoxy)

The methoxy group at the C4 position offers another site for chemical modification, primarily through cleavage of the ether bond.

O-Demethylation and Ether Cleavage Reactions

The cleavage of the methyl ether at the C4 position, known as O-demethylation, is a significant transformation that yields the corresponding 4-hydroxyquinoline derivative. This reaction is typically achieved under acidic conditions, often with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.commasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. chemistrysteps.commasterorganicchemistry.com Alternatively, strong Lewis acids such as boron tribromide (BBr₃) can also be employed for efficient O-demethylation, often at lower temperatures. chem-station.comorganic-chemistry.org

| Reagent | General Conditions |

| Boron tribromide (BBr₃) | Low temperature (e.g., -78°C to 0°C) in an inert solvent like dichloromethane. chem-station.com |

| Hydrobromic acid (HBr) | Heating in a 47% aqueous solution, sometimes with acetic acid as a co-solvent. chem-station.com |

| Aluminum chloride (AlCl₃) | Heating in a solvent such as dichloromethane or acetonitrile. chem-station.com |

| Alkyl thiols | Heating with a thiol like 1-dodecanethiol in a high-boiling solvent such as NMP or DMSO under basic conditions. chem-station.com |

This table summarizes common reagents and conditions for O-demethylation of aryl methyl ethers.

Introduction of Diverse Alkoxy or Aryloxy Substituents

Following O-demethylation to the 4-hydroxyquinoline, the resulting hydroxyl group can be functionalized to introduce a variety of new alkoxy or aryloxy substituents. This is typically achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. This two-step process allows for the systematic variation of the substituent at the C4 position, enabling the exploration of how different ether groups influence the properties of the quinoline (B57606) scaffold.

| Starting Material | Reagent 1 | Reagent 2 | Product Type |

| 4-Hydroxyquinolin-3-amine | Base (e.g., NaH) | Alkyl Halide (R-X) | 4-Alkoxyquinolin-3-amine |

| 4-Hydroxyquinolin-3-amine | Base (e.g., K₂CO₃) | Aryl Halide (Ar-X) | 4-Aryloxyquinolin-3-amine |

This table outlines the general strategy for introducing new alkoxy or aryloxy groups.

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) reactions on the quinoline nucleus are influenced by the directing effects of the existing substituents and the inherent reactivity of the bicyclic system. In the case of this compound, the methoxy group at C4 and the amino group at C3 are both activating, electron-donating groups. However, under the acidic conditions often required for EAS, the basic nitrogen of the quinoline ring and the exocyclic amino group are protonated, leading to deactivation of the entire ring system towards electrophilic attack. Consequently, electrophilic substitution predominantly occurs on the less deactivated carbocyclic (benzene) ring, primarily at the C5 and C8 positions.

The introduction of halogen atoms at the peripheral positions of the this compound scaffold can be achieved through various electrophilic halogenation methods. The regioselectivity of these reactions is dictated by the reaction conditions and the nature of the halogenating agent.

Bromination:

The bromination of quinoline derivatives often yields a mixture of 5- and 8-bromo isomers. For activated systems, regioselective bromination can be achieved under controlled conditions. While specific studies on the direct bromination of this compound are not extensively documented, related studies on substituted quinolines provide insight into the expected reactivity. For instance, the bromination of 3-hydroxybenzonitrile, an activated aromatic system, with N-bromosuccinimide (NBS) in the presence of a catalytic amount of HBF4 affords a mixture of bromo-derivatives, highlighting the influence of activating groups on the regioselectivity of halogenation. nih.govresearchgate.net Theoretical analyses and experimental verifications on various aromatic systems have shown that the positional selectivity of electrophilic bromination can be predicted and controlled. nih.govresearchgate.netwku.edu

| Reagent/Catalyst | Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) / HBF4 | C5 and/or C8 (Predicted) | nih.govresearchgate.net |

| Br2 / Lewis Acid | C5 and/or C8 (Predicted) | chemrxiv.org |

Chlorination and Iodination:

Similar to bromination, chlorination and iodination are expected to occur at the C5 and C8 positions. The choice of halogenating agent and reaction conditions is crucial for achieving desired regioselectivity and avoiding side reactions.

Nitration:

The nitration of quinoline under standard conditions (HNO3/H2SO4) typically yields a mixture of 5-nitro and 8-nitro derivatives. acs.org The reaction proceeds via the nitronium ion (NO2+) as the electrophile. A study on the nitration of 4-aminoquinoline (B48711) provides a relevant precedent for the behavior of the this compound scaffold under nitrating conditions. rsc.org The presence of the activating amino and methoxy groups would likely influence the reaction rate and the ratio of the isomeric products. A method for synthesizing 4-methoxy-2-nitroaniline involves acetylation followed by nitration, which could be a potential strategy to control the regioselectivity in the quinoline system as well. google.com

| Reagent | Product(s) | Reference |

| HNO3 / H2SO4 | 5-Nitro-4-methoxyquinolin-3-amine and 8-Nitro-4-methoxyquinolin-3-amine (Predicted) | acs.orgrsc.org |

Sulfonation:

Sulfonation of the quinoline ring is also anticipated to occur at the C5 and C8 positions, particularly under forcing conditions with fuming sulfuric acid. The reaction is often reversible, which can be exploited to control the product distribution. Sulfonation plays a significant role in modulating the biological activities of various compounds. researchgate.net

| Reagent | Product(s) | Reference |

| Fuming H2SO4 | 4-Methoxy-3-aminoquinoline-5-sulfonic acid and 4-Methoxy-3-aminoquinoline-8-sulfonic acid (Predicted) | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Derivatives

Halogenated derivatives of this compound, particularly those with halogens at the C2 or C4 positions, are valuable precursors for nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing quinoline nitrogen activates the ring towards nucleophilic attack, facilitating the displacement of the halide by a variety of nucleophiles. nih.govnih.gov

For instance, 4-chloroquinolines readily react with amines to yield 4-aminoquinoline derivatives. nih.govnih.gov This reactivity can be extended to halogenated this compound derivatives to introduce diverse functionalities. The reaction of a 7-fluoro-6-nitroquinazolin-4-amine derivative with a thiol in the presence of a base demonstrates a successful SNAr, suggesting a similar transformation is feasible on a halo-substituted this compound. acs.org The regioselectivity of SNAr on dihaloquinolines is often predictable, with the C4 position being generally more reactive than the C2 position. nih.gov

| Nucleophile | Product | Reference |

| Amines | 4-Amino derivatives | nih.govnih.gov |

| Thiols | 4-Thioether derivatives | acs.org |

| Alkoxides | 4-Alkoxy derivatives | nih.gov |

Metal-Catalyzed Coupling Reactions for Ring Expansion and Complex Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of halogenated this compound derivatives. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex molecules.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used to form biaryl linkages and introduce various alkyl, alkenyl, and alkynyl groups. Halogenated derivatives of this compound at positions C5, C6, C7, or C8 can serve as substrates for Suzuki-Miyaura coupling to introduce diverse substituents on the carbocyclic ring. The coupling of unprotected ortho-bromoanilines with various boronic esters has been successfully demonstrated, suggesting that the amino group at C3 might not interfere with the reaction. nih.gov

| Coupling Partner | Catalyst System | Product | Reference |

| Arylboronic acid | Pd(OAc)2 / Ligand | 5- or 8-Aryl-4-methoxyquinolin-3-amine | wikipedia.orgorganic-chemistry.org |

| Alkylboronic acid | Pd(OAc)2 / Ligand | 5- or 8-Alkyl-4-methoxyquinolin-3-amine | libretexts.org |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.orgnih.govbeilstein-journals.org This reaction provides a direct method to introduce substituted amino groups onto the halogenated quinoline core. The reaction is known for its broad substrate scope and functional group tolerance.

| Amine | Catalyst System | Product | Reference |

| Primary or Secondary Amine | Pd(OAc)2 / Ligand | N-Substituted this compound derivatives | wikipedia.orglibretexts.orgbeilstein-journals.org |

Heterocycle Annulation Strategies on the Quinoline Backbone

The 3-amino group of this compound provides a convenient handle for the construction of fused heterocyclic systems through annulation reactions. These reactions typically involve the condensation of the amino group with a bifunctional electrophile, leading to the formation of a new heterocyclic ring fused to the quinoline backbone.

Synthesis of Pyrimido[4,5-b]quinolines:

One of the most common applications of 3-aminoquinolines in heterocycle synthesis is the construction of the pyrimido[4,5-b]quinoline ring system. This can be achieved through various multicomponent reactions. For instance, the reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, which is structurally related to an aminoquinoline, yields pyrimido[4,5-b]quinoline derivatives. nih.govsharif.edunih.gov A similar strategy could be employed with this compound. Another approach involves the reaction of 2-aminoquinoline-3-carboxamides with various reagents to form the pyrimidine ring. researchgate.net A review on the synthesis of tricyclic fused pyrimidoquinolines highlights various methodologies starting from functionalized quinolines. rsc.org

Synthesis of Oxazolo[4,5-b]quinolines and Other Fused Systems:

The amino group can also participate in the formation of other fused heterocycles. For example, condensation with appropriate precursors could lead to the formation of oxazolo[4,5-b]quinolines. The synthesis of novel 1,3-oxazolo[4,5-c]quinoline derivatives has been reported, demonstrating the feasibility of constructing such fused systems. nih.govresearchgate.netresearchgate.net Furthermore, the reaction of 2,3-dichloroquinoxaline with binucleophiles to form 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives suggests that dihalo-substituted quinolines could undergo similar transformations to yield novel fused systems. johnshopkins.edu

| Reagent/Reaction Type | Fused Heterocycle | Reference |

| Aldehyde, Dimedone, Uracil derivative (Multicomponent) | Pyrimido[4,5-b]quinoline | nih.govsharif.edunih.gov |

| Dicarbonyl compounds | Pyrazino[2,3-b]quinoline (Predicted) | |

| α-Haloketones | Imidazo[4,5-b]quinoline (Predicted) | |

| Isothiocyanates | Thiazolo[4,5-b]quinoline (Predicted) |

Biological Activity Investigations of 4 Methoxyquinolin 3 Amine Derivatives

Research into Antimalarial Efficacy

The 4-aminoquinoline (B48711) core is historically significant in the fight against malaria, with chloroquine (B1663885) being a notable example. nih.govresearchgate.netesr.ie This has prompted investigations into novel derivatives, including those from 4-Methoxyquinolin-3-amine, to overcome the challenge of drug-resistant malaria strains. nih.govresearchgate.net

In Vitro Evaluation against Plasmodium falciparum Strains

The primary method for assessing new antimalarial compounds involves testing them against laboratory-cultured strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies on 4-aminoquinoline analogues have demonstrated activity against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of the parasite. nih.gov For instance, a series of novel 4-N-methylaminoquinoline analogues were synthesized and showed promising half-maximal inhibitory concentration (IC50) values, with many being less than 0.5 μM against both sensitive and resistant strains. nih.gov

Interactive Table: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Analogues Note: This table represents data for related 4-aminoquinoline compounds to illustrate typical findings in this research area, as specific data for this compound derivatives is not available.

| Compound | P. falciparum Strain (3D7 - Sensitive) IC50 (μM) | P. falciparum Strain (K1 - Resistant) IC50 (μM) |

| Chloroquine | 0.02 | 0.25 |

| Analogue 9a | <0.5 | <0.5 |

| Analogue 9b | <0.5 | <0.5 |

| Analogue 9c | <0.5 | <0.5 |

| Analogue 9d | <0.5 | <0.5 |

Exploration of Antimalarial Mechanisms of Action

The established mechanism of action for 4-aminoquinoline drugs involves disrupting the parasite's detoxification process within its digestive vacuole. esr.ienih.gov During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. esr.ie The parasite normally polymerizes this heme into non-toxic hemozoin crystals. researchgate.nettaylorandfrancis.com 4-aminoquinoline derivatives are believed to interfere with this biocrystallization process. nih.govtaylorandfrancis.com By accumulating in the acidic digestive vacuole, these compounds bind to heme, preventing its polymerization and leading to a buildup of the toxic free heme, which ultimately kills the parasite. nih.gov This inhibition of heme polymerase is considered a primary antimalarial mechanism for this class of compounds. nih.gov

Anticancer and Antitumor Potential Assessment

Beyond their antimalarial properties, quinoline (B57606) derivatives have attracted significant attention for their potential as anticancer agents. Research has explored their ability to kill cancer cells, inhibit key signaling pathways, and interfere with cellular processes essential for tumor growth.

Cytotoxicity Studies against Human Cancer Cell Lines

The anticancer potential of new compounds is initially screened by evaluating their cytotoxicity against a panel of human cancer cell lines. Studies on related 4-phenoxyquinoline derivatives have demonstrated their potent cytotoxic effects against various cancer cell types. For example, certain derivatives have been tested against human colon adenocarcinoma (HT-29), non-small cell lung cancer (H460, A549), gastric cancer (MKN-45), and glioblastoma (U87MG) cell lines, showing significant activity. nih.govx-mol.com In one study, a promising 4-phenoxyquinoline compound exhibited IC50 values ranging from 0.023 μM to 0.66 μM across these cell lines. nih.govx-mol.com

Interactive Table: Cytotoxicity of a Representative 4-Phenoxyquinoline Derivative (Compound 41) Note: This table presents data for a related quinoline compound to exemplify research in this area, as specific data for this compound derivatives against this full panel is not available.

| Cell Line | Cancer Type | IC50 (μM) |

| MKN-45 | Gastric Cancer | 0.023 |

| H460 | Lung Cancer | 0.05 |

| HT-29 | Colon Cancer | 0.06 |

| A549 | Lung Cancer | 0.18 |

| U87MG | Glioblastoma | 0.66 |

Kinase Inhibition Profiling

Many cancers are driven by the abnormal activity of protein kinases, which are crucial regulators of cell signaling pathways. The PI3K/mTOR and c-Met kinase pathways are frequently dysregulated in tumors, making them attractive targets for cancer therapy. nih.gov Research has identified quinoline-based molecules as effective inhibitors of these pathways.

PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Dual inhibitors that target both PI3K and mTOR can effectively shut down this signaling cascade. mdpi.com Derivatives based on quinoline and triazine sulfonamide scaffolds have been developed and evaluated as potent PI3K/mTOR dual inhibitors. mdpi.comnih.gov

c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase and its ligand, HGF, play a critical role in tumor growth, invasion, and metastasis. cas.ac.cn Aberrant c-Met signaling is implicated in a wide range of human cancers. cas.ac.cn Novel 4-phenoxyquinoline derivatives have been synthesized and shown to be potent inhibitors of c-Met kinase, with some compounds demonstrating IC50 values in the nanomolar range. nih.govx-mol.com

Modulators of Cellular Processes

In addition to targeting specific signaling pathways, anticancer compounds can function by disrupting fundamental cellular machinery.

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division, motility, and intracellular transport. Compounds that inhibit tubulin polymerization can arrest the cell cycle and lead to cell death. nih.gov The 3,4,5-trimethoxyphenyl moiety, a feature related to the methoxy (B1213986) group on the subject compound, is a known pharmacophore in many tubulin inhibitors. mdpi.com Various heterocyclic compounds, including quinolones, have been investigated as agents that bind to tubulin and disrupt microtubule dynamics. nih.govmdpi.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer therapies work by inducing apoptosis in tumor cells. nih.gov Studies on various methoxy-substituted and 4-aminoquinoline derivatives have shown that they can trigger apoptosis. nih.govresearchgate.netnih.gov This is often confirmed through methods like Annexin V staining, which detects early apoptotic events, and analysis of caspase activation, the key enzymes that execute the apoptotic program. nih.govnih.gov

Antimicrobial Studies

The antimicrobial potential of quinoline derivatives has been extensively explored, leading to the discovery of potent agents against a variety of pathogenic microorganisms.

A series of novel 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives were synthesized and evaluated for their activity against several bacterial strains. The results indicated that specific substitutions on the benzenesulfonamide moiety significantly influence the antibacterial efficacy. nih.gov

Notably, compound 3l (a sulfamethazine (B1682506) derivative) demonstrated the most potent effect against the Gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL. nih.gov The same compound also showed a significant inhibition zone of 21 mm against E. coli. Other derivatives, such as 3c (a sulfaguanidine (B1682504) derivative) and 3d (a sulfapyridine (B1682706) derivative), also exhibited broad-spectrum activity, albeit lower than that of 3l . nih.gov For instance, the MIC of compound 3d against E. coli was 31.25 µg/mL, and for 3c , it was 62.50 µg/mL. nih.gov

The activity of these compounds was also tested against the Gram-positive bacterium Staphylococcus aureus. The MIC values for most of the synthesized compounds against S. aureus ranged from 125 to 500 µg/mL. nih.gov

| Compound | Derivative Type | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) | Inhibition Zone against E. coli (mm) |

|---|---|---|---|---|

| 3l | Sulfamethazine | 7.812 | 125-500 | 21 |

| 3d | Sulfapyridine | 31.25 | 125-500 | - |

| 3c | Sulfaguanidine | 62.50 | 125-500 | - |

The same series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives were also screened for their antifungal properties. The study revealed notable activity against unicellular fungi, particularly Candida albicans. nih.gov

Compound 3l again emerged as the most effective, exhibiting a MIC of 31.125 µg/mL against C. albicans and producing an inhibition zone of 18 mm. nih.gov This indicates that the structural features contributing to its antibacterial potency are also favorable for antifungal activity.

| Compound | Derivative Type | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 3l | Sulfamethazine | 31.125 | 18 |

The quinoline core is a known pharmacophore in several antitubercular agents. Research into related structures has identified promising candidates for new treatments. A study on polycyclic amine derivatives, which can be considered structurally related to the quinoline amine class, investigated their activity against Mycobacterium tuberculosis H37Rv. nih.gov

The most active compound in this series, compound 15 , demonstrated a significant MIC of 9.6 μM. nih.gov The study suggested that the mechanism of action for the most potent compounds likely involves the inhibition of cell wall synthesis. nih.gov Other compounds in the series also showed activity, with MIC values ranging up to 82.2 µM. nih.gov The nature of the side chain, rather than the polycyclic carrier, appeared to play a more critical role in the antimycobacterial activity. nih.gov

In another study, esters of quinoxaline (B1680401) 1,4-di-N-oxide, a related heterocyclic system, also showed potent activity. Several of these derivatives exhibited MIC values below 0.35 µg/mL against M. tuberculosis H37Rv. mdpi.com Specifically, compound T-069 showed an exceptionally low MIC of 0.08 µg/mL, highlighting the potential of nitrogen-containing heterocyclic compounds in this therapeutic area. mdpi.com

| Compound Class | Lead Compound | MIC against M. tuberculosis H37Rv | Source |

|---|---|---|---|

| Polycyclic Amines | Compound 15 | 9.6 µM | nih.gov |

| Quinoxaline 1,4-di-N-oxide Esters | T-069 | 0.08 µg/mL | mdpi.com |

| Quinoxaline 1,4-di-N-oxide Esters | T-007, T-011, T-018, etc. | ≤0.15 µg/mL | mdpi.com |

Antiviral Properties Research

The broad biological profile of quinoline derivatives extends to antiviral activity, including against viruses that affect plants, which can cause significant economic damage.

Research into new antiviral agents to combat plant viruses like the Tobacco Mosaic Virus (TMV) is crucial for agriculture. While direct studies on this compound derivatives are limited, research on related heterocyclic structures provides valuable insights.

A study on novel pyrazole (B372694) amide derivatives designed to target the TMV coat protein found that all synthesized compounds showed promising activity against TMV at a concentration of 500 μg/mL. nih.gov For example, new flavonoids isolated from Nicotiana tabacum leaves showed anti-TMV inhibition rates between 16.4% and 22.1%. cabidigitallibrary.org Similarly, compounds isolated from the seeds of Sophora tonkinensis exhibited protective inhibition rates against TMV as high as 69.62% at a concentration of 100 μg/ml. nih.gov

These findings suggest that heterocyclic scaffolds, including the broader quinoline family, are promising starting points for the design of new and effective anti-plant virus agents. nih.gov

Antioxidant Activity Evaluation

Antioxidants are vital in combating oxidative stress, which is implicated in numerous diseases. The electron-rich nature of the quinoline ring system suggests that its derivatives may possess significant antioxidant properties.

The antioxidant potential of synthetic heterocyclic compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. sapub.org In a study of quinazolin-4-one derivatives, which share a fused heterocyclic structure with quinolines, several compounds demonstrated notable antioxidant activity. sapub.org

For example, one derivative showed a DPPH scavenging activity of 61.5% at a concentration of 1 mg/mL. sapub.org The activity is often attributed to the presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, which can stabilize free radicals. sapub.orgnih.gov The ability of these compounds to donate a hydrogen atom or delocalize an electron is key to their radical scavenging capacity. sapub.org

| Compound | Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|---|

| Compound 5 (quinazolinone derivative) | 1.0 | 61.5% |

Free Radical Scavenging Assays (e.g., DPPH and SOD methods)

Derivatives of the quinoline scaffold have been a subject of interest for their antioxidant properties, which are often evaluated through free radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to assess this activity. In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm, which is observed as a color change from purple to yellow nih.govresearchgate.net.

Research into various quinoline derivatives has demonstrated that their antioxidant capacity is influenced by the nature and position of substituents on the quinoline ring. For instance, studies on quinoline-4-carboxylic acid derivatives, synthesized via the Pfitzinger reaction from isatin (B1672199), showed notable antioxidant activity. In one study, at a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited DPPH radical scavenging activity of approximately 30.25% and 40.43%, respectively, whereas the precursor isatin showed no activity researchgate.net. The presence of an additional aromatic ring appeared to enhance the radical-stabilizing capability of the molecule researchgate.net.

Similarly, investigations into quinazolin-4-one derivatives, which share a related heterocyclic core, revealed that certain substitutions significantly boost antioxidant potential. One compound featuring three electron-donating groups (-OCH3, -OCOCH3, and -NCOCH3) displayed the highest DPPH scavenging activity, with 61.526% inhibition at a concentration of 1 mg/mL nih.gov. This suggests that electron-donating groups can enhance the ability of the heterocyclic system to scavenge free radicals nih.gov. Other studies have highlighted that 4-thiosubstituted quinolines are effective radical traps, further underscoring the potential of the quinoline framework in developing antioxidant agents nih.govresearchgate.net.

The table below summarizes the DPPH radical scavenging activity of selected quinoline derivatives from various studies.

| Compound Class | Specific Derivative | Concentration | % DPPH Inhibition |

| Quinoline-4-carboxylic acid | 2-methylquinoline-4-carboxylic acid | 5 mg/L | 30.25% |

| Quinoline-4-carboxylic acid | 2-(4-methylphenyl)quinoline-4-carboxylic acid | 5 mg/L | 40.43% |

| Quinazolin-4-one | Derivative with -OCH3, -OCOCH3, -NCOCH3 groups | 1 mg/mL | 61.53% |

Immunomodulatory Activity Studies

Quinoline derivatives, particularly those with an imidazole (B134444) ring fused to the quinoline structure to form imidazoquinolines, are significant in the field of immunology. These compounds are recognized for their ability to modulate the innate immune response, primarily through interaction with Toll-Like Receptors (TLRs) nih.govmdpi.com.

Imidazoquinoline analogs are a prominent class of synthetic ligands for Toll-Like Receptor 7 (TLR7) and Toll-Like Receptor 8 (TLR8). These receptors are key components of the innate immune system, responsible for detecting single-stranded RNA from viruses nih.gov. Agonism of TLR7 and/or TLR8 by small molecules like imidazoquinolines triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, such as interferons and tumor necrosis factor (TNF) nih.govnih.gov.

Well-known imidazoquinoline TLR7/8 agonists include Imiquimod (B1671794) and Resiquimod nih.gov. Imiquimod is primarily a TLR7 agonist, while Resiquimod is a more potent dual agonist for both TLR7 and TLR8 nih.gov. The structure-activity relationship (SAR) of this class of compounds is highly sensitive to modifications at various positions of the imidazoquinoline core mdpi.comnih.gov. For example, the nature of the substituent at the C2 position can significantly influence the agonist versus antagonist activity of the molecule. Research has shown that while a C2-butyl group can confer potent agonist activity, replacing it with a C2-isobutyl or C2-cyclopropylmethyl group can convert the compound into a mixed TLR7/8 competitive antagonist mdpi.com. This highlights that the steric properties of substituents in the ligand-binding pocket of the receptor are critical for determining the functional outcome mdpi.comresearchgate.net.

Furthermore, substitutions at other positions can fine-tune the activity. A C7-methoxycarbonyl derivative of imiquimod was found to stimulate cytokine production through a mechanism independent of TLR7/8 activation nih.gov. However, the introduction of a C2-alkyl substituent to this same analog restored its ability to activate the TLR7/8 pathway nih.gov. This demonstrates the complex interplay between different functional groups on the imidazoquinoline scaffold in dictating the specific biological response.

The table below lists some notable imidazoquinoline analogs and their activity on Toll-Like Receptors.

| Compound | Primary Target(s) | Activity Profile |

| Imiquimod | TLR7 | Agonist |

| Resiquimod | TLR7 / TLR8 | Potent dual Agonist |

| Gardiquimod | TLR7 | Agonist |

| CL097 | TLR7 / TLR8 | Dual Agonist |

| C2-isobutyl analog | TLR7 / TLR8 | Competitive Antagonist |

Other Pharmacological Research Areas for Quinoline Derivatives

The versatile quinoline scaffold is a privileged structure in medicinal chemistry, leading to its exploration in numerous pharmacological areas beyond antioxidant and immunomodulatory activities. The structural diversity achievable through substitution on the quinoline ring system allows for the targeting of a wide range of biological receptors and enzymes. Consequently, quinoline derivatives have been investigated for anticancer, antimicrobial, antimalarial, anti-inflammatory, and cardiovascular effects jddtonline.infojddtonline.infomdpi.com.

An emerging area of interest for quinoline-based compounds is their potential as neuroactive agents, specifically as modulators of the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and is the target for clinically important drugs like benzodiazepines nih.gov.

Research has focused on fused heterocyclic systems that incorporate a quinoline or quinazoline (B50416) core. For example, pyrazolo[4,3-c]quinoline and pyrazolo[1,5-a]quinazoline derivatives have been synthesized and evaluated for their ability to modulate GABAA receptor function nih.gov. These compounds bind to the benzodiazepine (B76468) site on the receptor and can act as positive, negative, or null allosteric modulators, depending on their specific chemical structure nih.govnih.gov.